(4-Aminophenyl)(3-chlorophenyl)methanone
Description
(4-Aminophenyl)(3-chlorophenyl)methanone is a diaryl methanone derivative featuring a ketone group bridging two aromatic rings: a 4-aminophenyl (para-aminophenyl) moiety and a 3-chlorophenyl (meta-chlorophenyl) moiety. The compound’s structure combines electron-donating (–NH₂) and electron-withdrawing (–Cl) substituents, which influence its physicochemical properties and biological interactions.
Properties
CAS No. |
62261-42-1 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(4-aminophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H,15H2 |
InChI Key |
WMBDFHTYJOXOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Using Acid Chlorides
A classical approach involves preparing the acid chloride derivative of 3-chlorobenzoic acid (3-chlorophenylcarbonyl chloride) followed by reaction with 4-aminobenzene derivatives under Friedel-Crafts acylation conditions.
- Procedure : 3-Chlorobenzoic acid is converted to its acid chloride using oxalyl chloride under cooling (0 °C) to ambient temperature, yielding a reactive intermediate.
- The acid chloride is then reacted with 4-nitroaniline or 4-aminobenzene under Lewis acid catalysis (e.g., FeCl3) in an appropriate solvent such as dichloroethane at low temperature (0 °C) to form the ketone linkage.
- Subsequent reduction of the nitro group to the amino group is performed using catalytic hydrogenation with palladium on activated carbon under mild hydrogen pressure (4-5 bar) and moderate temperature (75-85 °C).
This method is supported by detailed procedures in related compounds synthesis (e.g., (2-aminophenyl)(4-fluorophenyl)methanone) and adapted for chlorophenyl derivatives.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, 0 °C to RT | Quantitative | Light yellow oil intermediate |
| Friedel-Crafts acylation | FeCl3, 0 °C, dichloroethane | 60-70 | Requires careful temperature control |
| Catalytic hydrogenation | Pd/C (5%), H2 5 bar, 75-85 °C, 1 hour | >90 | High purity amino ketone obtained |
Amidation and Cyclization Route (Morpholinone Intermediate)
An alternative method involves the preparation of a morpholinone intermediate, which can be converted to the target compound by selective hydrogenation:
- Starting from 2-anilinoethanol, reaction with chloroacetyl chloride in the presence of sodium hydroxide at controlled pH (12-12.5) and temperature (38-43 °C) yields 4-phenyl-3-morpholinone.
- Nitration of this intermediate produces 4-(4-nitrophenyl)-3-morpholinone.
- Catalytic hydrogenation with palladium on activated carbon in ethanol under 5 bar hydrogen pressure at 80 °C converts the nitro group to the amino group, yielding 4-(4-aminophenyl)-3-morpholinone.
- The product crystallizes upon cooling and can be isolated by filtration and washing.
This process is noted for its high yield (around 70%) and purity, suitable for scale-up and industrial production.
Process parameters and outcomes:
| Step | Conditions | Yield (%) | Purity/Notes |
|---|---|---|---|
| Reaction of 2-anilinoethanol | Ethanol/water, 38-43 °C, pH 12-12.5 | 70 | White solid, mp 152 °C |
| Nitration | Standard nitration protocols | Not specified | Intermediate for hydrogenation |
| Catalytic hydrogenation | Pd/C 5%, H2 5 bar, 80 °C, 1 hour, ethanol | High | Product crystallizes on cooling |
Direct Catalytic Hydrogenation of Nitro Precursors
The nitro precursor 4-(4-nitrophenyl)-3-morpholinone can be directly hydrogenated to the amino compound in aliphatic alcohol solvents such as ethanol, methanol, or n-butanol.
- Reaction conditions: 5 bar hydrogen pressure, 75-85 °C temperature, 1 hour reaction time.
- The catalyst used is palladium on activated carbon (5%).
- Post-reaction, the catalyst is removed by filtration at 40 °C, and the product is isolated by concentrating the filtrate under reduced pressure.
- The product crystallizes from acetone/water mixtures, facilitating purification.
This method is noted for mild conditions, high yield, and high purity, making it industrially attractive.
Comparative Analysis of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations | Yield & Purity |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acid chloride, FeCl3, low temp, catalytic hydrogenation | Straightforward, scalable | Requires handling corrosive reagents | 60-70% yield, high purity |
| Amidation & Cyclization Route | 2-Anilinoethanol, chloroacetyl chloride, nitration, hydrogenation | High purity, suitable for scale-up | Multi-step, requires pH control | ~70% yield, mp 152 °C |
| Direct Catalytic Hydrogenation | Nitro precursor, Pd/C, ethanol, H2 5 bar, 80 °C | Mild conditions, efficient | Requires nitro precursor synthesis | High yield, crystallizable product |
In-Depth Research Findings and Notes
- Maintaining reaction pH between 12 and 12.5 during amidation is critical to avoid side reactions and ensure high yield.
- Hydrogenation in ethanol under controlled pressure and temperature significantly reduces reaction time to about one hour and improves product purity.
- Crystallization from acetone/water mixtures is an effective purification step, yielding a product with consistent melting point and purity.
- The use of palladium on activated carbon (5%) is preferred for selective nitro group reduction without affecting chloro substituents.
- Recovery of solvents and unreacted reagents by distillation under reduced pressure enhances process economy and environmental compliance.
Data Table Summarizing Key Experimental Parameters
| Parameter | Friedel-Crafts Route | Amidation & Cyclization Route | Direct Hydrogenation Route |
|---|---|---|---|
| Starting Material | 3-Chlorobenzoic acid | 2-Anilinoethanol | 4-(4-Nitrophenyl)-3-morpholinone |
| Solvent | Dichloroethane | Ethanol/Water | Ethanol |
| Catalyst | FeCl3 (acylation), Pd/C (hydrogenation) | None (amidation), Pd/C (hydrogenation) | Pd/C (hydrogenation) |
| Temperature | 0-25 °C (acylation), 75-85 °C (hydrogenation) | 38-43 °C (amidation), 80 °C (hydrogenation) | 75-85 °C |
| Hydrogen Pressure | 4-5 bar | 5 bar | 5 bar |
| Reaction Time | 1-2 hours | 1 hour (hydrogenation step) | 1 hour |
| pH Control | Not applicable | 12-12.5 (amidation) | Not applicable |
| Product Isolation | Crystallization, filtration | Crystallization, filtration | Filtration, concentration |
| Yield (%) | 60-70 | ~70 | High (>90 for hydrogenation) |
| Product Purity | High | High | High |
Chemical Reactions Analysis
Types of Reactions: 4’-Amino-3-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
(4-Aminophenyl)(3-chlorophenyl)methanone
(3-Aminophenyl)(4-chlorophenyl)methanone , also known by its CAS number 62261-26-1, has garnered attention for its potential biological activities. The compound features an amine group attached to a phenyl ring and a chlorinated phenyl moiety, which are critical for its biological interactions.
Scientific Research Applications
(3-Aminophenyl)(4-chlorophenyl)methanone stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that can be leveraged in various applications.
(3-Aminophenyl)(4-chlorophenyl)methanone 's biological activity is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to act through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular functions.
- Cell Cycle Modulation : Similar compounds have been shown to affect cyclin-dependent kinases (CDKs), which play a vital role in regulating the cell cycle, thus potentially inducing apoptosis in cancer cells.
Case Studies
- Anticancer Efficacy: A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent.
Similar Compounds Comparison
- (4-Aminophenyl)(4-chlorophenyl)methanone: Similar structure but with the amino group at the 4-position, which may result in different reactivity and applications.
- (3-Aminophenyl)(phenyl)methanone
- (2-Aminophenyl)(4-chlorophenyl)methanone: The amino group is at the 2-position, leading to different steric and electronic effects.
Mechanism of Action
The mechanism of action of 4’-Amino-3-chlorobenzophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting molecular interactions. These properties make the compound useful in studying enzyme mechanisms and drug-receptor interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
- Structure : Replaces the 3-chlorophenyl group with a 4-methylpiperazine ring.
- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine in dichloromethane, followed by reduction of the nitro group to an amine [1].
- Application : Intermediate in synthesizing acridine derivatives with anti-prion and neuroprotective activities.
(3-Chlorophenyl)(quinolin-3-yl)methanone
- Structure: Substitutes the 4-aminophenyl group with a quinoline ring.
- Synthesis: Produced via copper-catalyzed domino reactions between 2-aminobenzyl alcohol and halogenated propiophenones (75–89% yields) [6].
- Application: Potential anticancer agent due to structural similarity to kinase inhibitors.
(4-Aminophenyl)(2-thienyl)methanone
- Structure : Replaces 3-chlorophenyl with a thienyl group.
- Physicochemical Properties : Molecular weight 203.26 g/mol; ChemSpider ID 404326 [15].
- Application : Studied for electronic properties in organic semiconductors.
Analogs with Modified Halogen or Amino Group Positions
(2-Aminophenyl)(4-chlorophenyl)methanone
- Structure: Amino group at the ortho position instead of para.
4-(3-Chlorophenyl)piperazin-1-yl(2-ethoxyphenyl)methanone (AK301)
- Structure : Incorporates a piperazine linker and ethoxyphenyl group.
- Biological Activity : Induces mitotic arrest in colon cancer cells (EC₅₀ = 115 nM), 5-fold more potent than parent compound AK3 [2].
- Mechanism : Enhances TNF-induced apoptosis in HT29 and HCT116 cell lines.
Derivatives with Additional Functional Groups
(3-Amino-4-chlorophenyl)(3,4-dimethoxyphenyl)methanone
- Structure: Adds methoxy groups and shifts amino/chloro positions.
- Properties : Molecular weight 291.73 g/mol; purity ≥95% [18].
- Application : Investigated in structure-activity relationship (SAR) studies for CNS disorders.
(4-Chlorophenyl)(3-methanesulfonylphenyl)methanone
- Structure: Replaces amino group with methanesulfonyl (–SO₂CH₃).
- Properties : Molecular weight 294.76 g/mol; CAS 1097140-03-8 [19].
- Application : Sulfonyl groups enhance metabolic stability in drug candidates.
Key Observations :
- Electron-withdrawing groups (e.g., –Cl) enhance binding to hydrophobic pockets in enzymes or receptors.
- Amino groups improve solubility and facilitate hydrogen bonding, critical for CNS penetration.
- Substituent position (meta vs. para) significantly impacts potency; e.g., AK301’s 3-chlorophenyl group confers higher activity than para-substituted analogs [2].
Biological Activity
The compound (4-Aminophenyl)(3-chlorophenyl)methanone , also known by its CAS number 62261-42-1, is a member of the aryl ketone class that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
- Molecular Formula : C13H10ClN
- Molecular Weight : 233.68 g/mol
- IUPAC Name : this compound
- Canonical SMILES : ClC1=CC=CC=C1C(=O)C2=CC=C(C=C2)N
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN |
| Molecular Weight | 233.68 g/mol |
| IUPAC Name | This compound |
| SMILES | ClC1=CC=CC=C1C(=O)C2=CC=C(C=C2)N |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results.
Antibacterial Activity
In vitro studies have demonstrated that this compound possesses moderate antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it exhibited Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antifungal Activity
The compound has also shown antifungal activity against Candida species. Research indicates that it disrupts fungal cell membranes, which can lead to cell death. The mechanism involves the inhibition of key enzymes involved in fungal metabolism .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
- Receptor Modulation : It is believed to modulate receptor activity, influencing cellular responses to inflammatory stimuli .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The study found that the compound effectively inhibited bacterial growth with an average MIC of 15 µg/mL for S. aureus and 12 µg/mL for E. coli.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant reduction in inflammatory markers in treated mice compared to controls, suggesting a strong anti-inflammatory effect.
Q & A
What are the established synthetic routes for (4-Aminophenyl)(3-chlorophenyl)methanone, and how is reaction progress monitored?
Basic Research Question
A common method involves cascade reactions, such as the condensation of appropriately substituted precursors. For example, imidazole derivatives with aroyl groups can be synthesized via a one-pot reaction involving ketones and aldehydes under acidic conditions. Reaction efficiency is typically monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation. Post-synthesis, purification via recrystallization or column chromatography ensures product integrity .
How can reaction conditions be optimized to reduce by-products during synthesis?
Advanced Research Question
By-product minimization requires careful control of stoichiometry, temperature, and catalyst selection. For instance, using anhydrous solvents and inert atmospheres prevents side reactions like hydrolysis or oxidation. Kinetic studies via variable-temperature NMR or in-situ infrared (IR) spectroscopy help identify optimal reaction windows. Adjusting pH (e.g., using mild Lewis acids) and employing high-resolution mass spectrometry (HRMS) for real-time analysis can further refine yields .
What spectroscopic techniques are critical for structural elucidation, and how are overlapping NMR signals resolved?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, aromatic protons in the 7.3–8.5 ppm range indicate substituent effects on the phenyl rings .
- IR Spectroscopy : Confirm functional groups like carbonyl (C=O stretch ~1619–1670 cm⁻¹) and amine (N–H stretch ~3286–3446 cm⁻¹) .
Overlapping signals are resolved using 2D NMR (e.g., COSY, HSQC) or higher-field instruments (e.g., 600 MHz) .
What challenges arise in X-ray crystallographic refinement for this compound?
Advanced Research Question
Crystallographic refinement using programs like SHELXL requires addressing disorder in aromatic rings or flexible substituents. For example, torsional angles (e.g., C19–C20–C21–C22: −176.9° to 5.1°) and hydrogen bonding networks must be meticulously modeled. Challenges include low-resolution data, twinning, or thermal motion artifacts. Validation tools like R-factors and electron density maps (e.g., O4–C29–C30 angle: 118.9°) ensure structural accuracy .
How is HPLC used to assess purity, and what parameters optimize separation?
Basic Research Question
Reverse-phase HPLC with a C18 column and UV detection (e.g., λ = 254 nm) is standard. Mobile phases like acetonitrile/water gradients resolve polar impurities. For this compound, a retention time of ~8–10 minutes with >98% purity (as in ) is achievable by adjusting buffer pH and flow rate (e.g., 1.0 mL/min) .
How should discrepancies between experimental and computational spectral data be addressed?
Advanced Research Question
Discrepancies may arise from tautomerism, solvent effects, or conformational flexibility. Strategies include:
- Recalculating computational models with solvent correction (e.g., PCM for DMSO).
- Validating via variable-temperature NMR to detect dynamic processes.
- Cross-referencing with X-ray data to confirm dominant conformers .
What approaches guide structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
SAR studies involve systematic substitution at the 4-aminophenyl or 3-chlorophenyl moieties. For example:
- Introducing electron-withdrawing groups (e.g., –NO₂) to modulate bioavailability.
- Pharmacological assays (e.g., GluN2C receptor potentiation in ) evaluate activity.
- Computational docking (e.g., AutoDock Vina) predicts binding affinities .
What safety protocols are essential for handling this compound?
Basic Research Question
Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., harmful if inhaled). Key protocols include:
- Using PPE (gloves, lab coat, goggles).
- Working in a fume hood to avoid vapor exposure.
- Storing in airtight containers away from light and moisture .
How does solvent choice impact stability during storage?
Advanced Research Question
Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation via hydrolysis. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) identify optimal storage conditions. UV/Vis spectroscopy monitors degradation products (e.g., λmax shifts at 337 nm) .
How are tautomeric forms characterized in solution versus solid state?
Advanced Research Question
Solid-state NMR and X-ray diffraction confirm tautomeric dominance (e.g., keto-enol forms). In solution, dynamic NMR at low temperatures (−40°C) slows tautomer interconversion, allowing detection of minor forms. IR spectroscopy in different solvents (e.g., CDCl₃ vs. DMSO-d₆) further resolves equilibrium shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
